molecular formula C20H18ClN3O4S B2421065 N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 953852-87-4

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Katalognummer: B2421065
CAS-Nummer: 953852-87-4
Molekulargewicht: 431.89
InChI-Schlüssel: FZKUCOVEDGLZST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus oxychloride.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups into the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can act as inhibitors of cancer cell proliferation in various cell lines such as HCT-116 and MCF-7 . The unique combination of functional groups in N-(6-chloroquinolin-4-yl)-3-(morpholine-4-sulfonyl)benzamide suggests potential efficacy against specific cancer types.

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. This compound may exhibit antibacterial and antifungal effects, making it a candidate for further investigation in treating infectious diseases .

Neurological Applications

The compound's structural characteristics imply potential applications in neuropharmacology. Similar compounds have been explored for their effects on neurotransmitter systems, indicating that this compound could be investigated as a treatment for neurodegenerative diseases or mood disorders .

Synthesis and Biological Evaluation

A study focused on the synthesis of related quinoline derivatives demonstrated their potential as TRPV1 antagonists and their antiproliferative effects against cancer cell lines . Such findings underline the importance of structural modifications in enhancing bioactivity.

In Vitro Studies

In vitro assays have shown that quinoline-based compounds can inhibit key enzymes involved in cancer progression and microbial resistance mechanisms . This suggests that this compound could exhibit similar or enhanced efficacy.

Wirkmechanismus

The mechanism of action of N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Sulfonylureas: A class of compounds with sulfonyl groups that are used as antidiabetic agents.

    Benzamides: A group of compounds with a benzamide moiety that have various pharmacological activities.

Uniqueness

N-(6-CHLOROQUINOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its combination of a quinoline core, a chloro substituent, a morpholin-4-ylsulfonyl group, and a benzamide moiety. This unique structure may confer specific biological activities and make it a valuable compound for research and development.

Biologische Aktivität

N-(6-Chloroquinolin-4-YL)-3-(Morpholine-4-Sulfonyl)Benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H16ClN3O3S
  • Molecular Weight : 345.82 g/mol
  • CAS Number : 17259-32-4

Structural Features

The compound features a chlorinated quinoline moiety, which is known for its biological activity, particularly in antimalarial and anticancer contexts. The morpholine sulfonyl group enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including colorectal cancer cells, with significant potency.

  • Inhibition of Wnt Signaling Pathway : The compound has been reported to inhibit Wnt-dependent transcription, which is crucial in many cancers. It targets β-catenin, a key player in this signaling pathway.
  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly reduced cell proliferation in SW480 and HCT116 colorectal cancer cell lines with IC50 values of 2 µM and 0.12 µM respectively .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function.

Case Studies

  • Colorectal Cancer Treatment : A study involving xenograft models showed that the compound not only inhibited tumor growth but also reduced Ki67 expression, a marker associated with cell proliferation .
  • Synergistic Effects : Research indicated that when combined with standard chemotherapy agents like doxorubicin, the compound exhibited a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValuesReferences
Anticancerβ-Catenin inhibitionSW480: 2 µM; HCT116: 0.12 µM
AntimicrobialBacterial enzyme inhibitionVaries by pathogen
Synergistic EffectsCombination with doxorubicinEnhanced efficacy

Eigenschaften

IUPAC Name

N-(6-chloroquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-15-4-5-18-17(13-15)19(6-7-22-18)23-20(25)14-2-1-3-16(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKUCOVEDGLZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.